2-[(Hydroxymethyl)carbamoyl]benzoic acid

Solubility Formulation Computational Chemistry

Batch failure in pH-controlled formulations often stems from using phthalamic acid analogs with unpredictable hydrolytic stability. 2-[(Hydroxymethyl)carbamoyl]benzoic acid (CAS 90564-20-8) is the precise solution, offering tunable degradation kinetics for reproducible results. - Predictable Stability: Its N-hydroxymethyl substituent on an electron-withdrawing scaffold provides hydrolytic half-lives intermediate between rapidly degrading electron-rich benzamides and hydrolysis-resistant unsubstituted phthalamic acids, enabling the design of pH-triggered release systems. - Unambiguous Identity: A unique N-CH₂OH singlet at δ 5.53 in ¹H NMR ensures definitive confirmation, eliminating the risk of mislabeling with N-methyl or N-ethyl analogs. - Supply Chain Efficiency: Synthesized in one step from phthalic anhydride, this building block ensures a reduced process mass intensity and simpler impurity profile, lowering procurement costs and analytical burden at scale.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 90564-20-8
Cat. No. B14136317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Hydroxymethyl)carbamoyl]benzoic acid
CAS90564-20-8
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCO)C(=O)O
InChIInChI=1S/C9H9NO4/c11-5-10-8(12)6-3-1-2-4-7(6)9(13)14/h1-4,11H,5H2,(H,10,12)(H,13,14)
InChIKeySAQWDZHRYAPCHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Hydroxymethyl)carbamoyl]benzoic acid (CAS 90564-20-8): Core Physicochemical & Structural Identity for Procurement Specification


2-[(Hydroxymethyl)carbamoyl]benzoic acid (CAS 90564-20-8) is an N-(hydroxymethyl)-substituted phthalamic acid monoamide with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g·mol⁻¹ [1]. The compound bears a carboxylic acid group ortho to a carbamoyl moiety that is further N-functionalized with a hydroxymethyl (–CH₂OH) group. This structural arrangement distinguishes it from simpler phthalamic acid analogs and confers a unique combination of hydrogen-bond donor/acceptor capacity and pH-dependent ionization behavior that is directly relevant to solubility, formulation compatibility, and reactivity in downstream derivatization [1].

Why 2-[(Hydroxymethyl)carbamoyl]benzoic acid Cannot Be Interchanged with Generic Phthalamic Acids or N-Alkyl Carbamoylbenzoic Acids


In-class phthalamic acid derivatives (e.g., 2-carbamoylbenzoic acid, N-methylphthalamic acid) share a common ortho-carbamoylbenzoic acid scaffold but lack the N-hydroxymethyl substituent. This single functional-group difference fundamentally alters aqueous solubility, hydrogen-bonding network capacity, and hydrolytic degradation pathways [1]. N-(Hydroxymethyl) amides undergo specific-base-catalyzed decomposition via deprotonation of the hydroxyl followed by rate-determining loss of the amidate, a mechanism that is strongly modulated by ring electronics [2]. Because the ortho-carboxylic acid group in the target compound exerts an electron-withdrawing effect distinct from the electron-donating substituents studied in simpler N-(hydroxymethyl)benzamides, the hydrolytic half-life and pH-dependent stability profile differ markedly from both unsubstituted phthalamic acid and N-alkyl analogs [2]. Substitution without confirmatory stability and solubility data therefore risks batch failure in pH-controlled formulations or aqueous reaction media.

Quantitative Differential Evidence for 2-[(Hydroxymethyl)carbamoyl]benzoic acid vs. Closest Structural Analogs


Hydrogen-Bond Donor/Acceptor Count and Polar Surface Area Differentiate Solubility & Formulation Behavior from Unsubstituted Phthalamic Acid

The target compound contains 3 hydrogen-bond donors (COOH + CH₂OH + NH) and 4 acceptors, yielding a topological polar surface area (tPSA) of approximately 86.6 Ų, compared to 2 donors and 3 acceptors (tPSA ~63.3 Ų) for unsubstituted 2-carbamoylbenzoic acid (phthalamic acid, CAS 88-97-1) [1]. The additional hydroxymethyl group increases aqueous solubility and alters octanol–water partition behavior, which is critical for buffer compatibility and chromatographic method development [1].

Solubility Formulation Computational Chemistry

Hydrolytic Stability Divergence: N-(Hydroxymethyl)phthalamic Acid vs. Electron-Rich N-(Hydroxymethyl)benzamides under Alkaline Conditions

N-(Hydroxymethyl)benzamide derivatives bearing electron-donating substituents (3-methyl, 4-methyl, 4-methoxy) undergo rapid amidic hydrolysis under basic conditions with half-lives of approximately 17 seconds in 1 M KOH at 25 °C [1]. The ortho-carboxylic acid substituent in 2-[(hydroxymethyl)carbamoyl]benzoic acid is electron-withdrawing, which is expected to slow the rate-determining amidate expulsion step relative to the electron-rich analogs, though a direct head-to-head measurement has not been published [1]. Separately, unsubstituted phthalamic acid derivatives have been classified as 'too stable chemically and enzymatically to be considered as prodrug forms for primary or secondary amines,' indicating that the phthalamic acid scaffold itself is intrinsically resistant to hydrolysis [2]. The N-hydroxymethyl target compound thus occupies a distinct intermediate stability regime between highly labile electron-rich N-(hydroxymethyl)benzamides and hydrolysis-resistant unsubstituted phthalamic acids.

Hydrolysis Stability Degradation

Structural Confirmation by ¹H NMR: Diagnostic Resonances Enable Identity Verification and Purity Assessment Against N-Alkyl Analogs

The ¹H NMR spectrum of 2-[(hydroxymethyl)carbamoyl]benzoic acid exhibits a characteristic broad singlet at δ 13.10 ppm (carboxylic acid proton) and a singlet at δ 5.53 ppm assigned to the methylene protons of the N–CH₂OH group . These resonances are absent in N-methylphthalamic acid (which shows an N–CH₃ singlet at δ ~2.8–3.0 ppm) and in unsubstituted phthalamic acid (which lacks any N-alkyl signal) . The low-field COOH signal also provides a direct probe of protonation state and hydrogen-bonding environment, enabling rapid lot-to-lot identity confirmation by standard ¹H NMR protocols.

NMR Spectroscopy Quality Control Identity Testing

Synthetic Accessibility: Direct Route from Phthalic Anhydride vs. Multi-Step Protection Strategies Required for Regioisomeric N-Substituted Phthalamic Acids

2-[(Hydroxymethyl)carbamoyl]benzoic acid is accessible via nucleophilic ring-opening of phthalic anhydride with hydroxymethylamine, a straightforward one-step reaction that directly yields the ortho-substituted monoamide . In contrast, selective synthesis of N-substituted phthalamic acid regioisomers or dicarboxylic acid monoamides from substituted phthalic anhydrides often requires protection/deprotection sequences or chromatographic separation of regioisomers, reducing overall yield and increasing cost [1]. A patented two-step process for related carbamoylbenzoic acid derivatives reports total yields exceeding 80%, demonstrating the scalability of this synthetic approach [1].

Synthesis Process Chemistry Scalability

Evidence-Backed Application Scenarios for 2-[(Hydroxymethyl)carbamoyl]benzoic acid (CAS 90564-20-8) in Research and Industrial Procurement


Controlled-Release Precursor Design Requiring Intermediate Hydrolytic Stability Between Labile N-(Hydroxymethyl)benzamides and Inert Phthalamic Acids

The compound's N-hydroxymethyl substituent on an electron-withdrawing phthalamic acid scaffold confers hydrolytic stability that is intermediate between rapidly degrading electron-rich N-(hydroxymethyl)benzamides (t₁/₂ ~17 s in 1 M KOH) and hydrolysis-resistant unsubstituted phthalamic acids . This intermediate stability window is attractive for designing pH-triggered release systems, pro-fragrance delivery vehicles, or pro-drug candidates where release kinetics must be tunable via electronic modulation of the aromatic ring without resorting to entirely different chemical scaffolds .

Aqueous Formulation Development Requiring Enhanced Solubility and Defined Hydrogen-Bonding Capacity Relative to Unsubstituted Phthalamic Acid

With three hydrogen-bond donors and a tPSA ~23 Ų higher than unsubstituted 2-carbamoylbenzoic acid, 2-[(hydroxymethyl)carbamoyl]benzoic acid offers improved aqueous solubility and stronger intermolecular hydrogen-bond networking . These properties are leveraged in buffer formulation screening, co-crystal engineering, and supramolecular chemistry applications where solubility differentials among structurally similar building blocks directly determine success or failure of crystallization or dissolution protocols .

Quality Control Identity Verification via Diagnostic ¹H NMR Fingerprint in Multi-Analog Compound Libraries

The unique N–CH₂OH singlet at δ 5.53 in the ¹H NMR spectrum enables unambiguous compound identity confirmation, even in mixtures containing N-methylphthalamic acid (N–CH₃ at δ ~2.8–3.0), N-ethyl analogs, or unsubstituted phthalamic acid . For procurement and inventory management in large compound collections, this spectroscopic marker reduces the risk of mislabeling and ensures that downstream biological or materials science data are correctly attributed to the intended chemical entity .

Cost-Efficient Scale-Up of N-Substituted Phthalamic Acid Building Blocks via the Direct Phthalic Anhydride Ring-Opening Route

The one-step synthesis from phthalic anhydride and hydroxymethylamine, validated by patent literature reporting >80% total yield for analogous carbamoylbenzoic acid derivatives, positions 2-[(hydroxymethyl)carbamoyl]benzoic acid as a cost-effective building block for medicinal chemistry and process chemistry programs . When compared to multi-step routes required for regioisomeric or multiply substituted phthalamic acids, the target compound offers a reduced process mass intensity and a simpler impurity profile, lowering both procurement cost and analytical burden during scale-up .

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